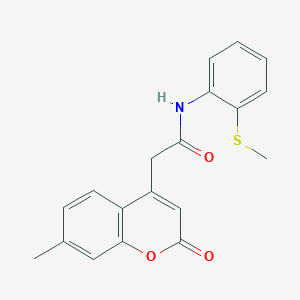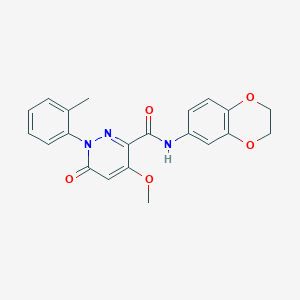![molecular formula C20H17ClF3N3O3S B2363953 1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1019142-42-7](/img/structure/B2363953.png)
1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine” is a versatile material used in scientific research1. Its unique structure and properties make it valuable for various applications, including drug discovery, molecular biology, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation is a method often used in the synthesis of similar compounds2.Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a chlorophenyl group, a trifluoromethylphenyl group, an oxadiazol group, and a piperidine ring. Unfortunately, I couldn’t find a specific molecular structure for this compound.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures, such as trifluoromethylpyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources available. However, similar compounds like 4-Chlorophenyl phenyl sulfone have a molecular weight of 252.72 and are soluble in various solvents5.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been studied for its potential in antibacterial applications. Notably, certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the compound , demonstrated moderate inhibitory activity against various bacterial strains, including Gram-negative bacteria. Specifically, a compound with a 2-methylphenyl group showed significant inhibitory effects against strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Alzheimer's Disease Treatment Potential
A series of N-substituted derivatives of the compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease. The synthesized compounds were subjected to spectral analysis and screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease treatment (Rehman et al., 2018).
Cancer Research
The compound's derivatives have also been investigated for potential anticancer properties. For instance, certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents. Some of these compounds showed promising results against cancer cell lines, indicating the potential for further studies and therapeutic applications (Rehman et al., 2018).
Antimicrobial Activity
Several derivatives of the compound have been synthesized and evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies highlighted that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity, with certain derivatives demonstrating significant antimicrobial activities (Vinaya et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound are not explicitly mentioned in the sources available. However, the demand for similar compounds, such as trifluoromethylpyridine derivatives, has been increasing steadily in the last 30 years3. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds3.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specialized literature or consult with a chemical expert.
Eigenschaften
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3S/c21-16-7-9-17(10-8-16)31(28,29)27-11-1-2-14(12-27)19-25-18(26-30-19)13-3-5-15(6-4-13)20(22,23)24/h3-10,14H,1-2,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCGCZUVPKADAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


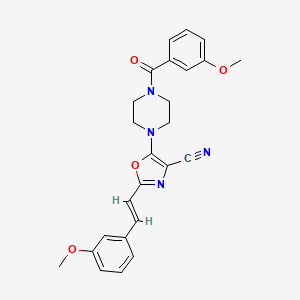
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
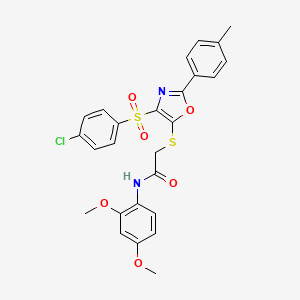
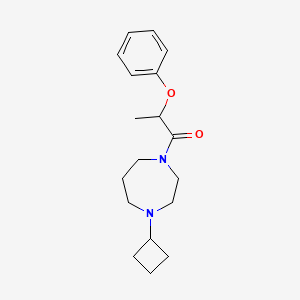
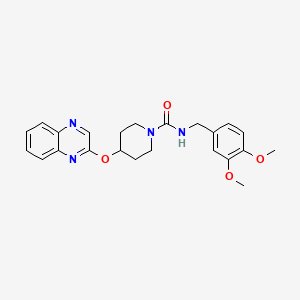
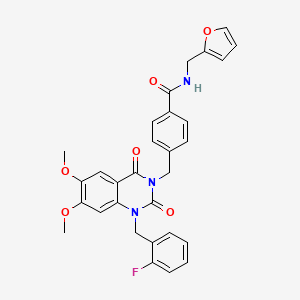
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
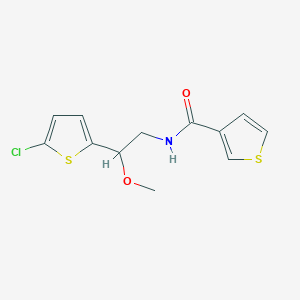
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
